Cnicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: Accelerating Axon Regeneration

Cnicin promotes nerve regeneration by targeting the microtubule detyrosination-tyrosination cycle, a key process controlling the growth rate of axons. The diagram below illustrates this signaling pathway.

This compound inhibits vasohibins, reducing microtubule detyrosination to accelerate axonal growth.

This mechanism is supported by experimental evidence showing that neuronal overexpression of vasohibins increases the effective concentration of this compound needed, confirming the interaction between the compound and its target [1].

Preclinical Evidence and Pharmacological Profile

Extensive preclinical studies demonstrate this compound's efficacy in promoting functional nerve regeneration across different species, including mice, rats, and rabbits [2] [1]. The key quantitative findings from these studies are summarized below.

| Aspect | Experimental Findings |

|---|---|

| In Vitro Efficacy | Promotes axon growth in cultured sensory and central nervous system (CNS) neurons from rodents and primary human retinal ganglion cells [2] [1]. |

| In Vivo Efficacy | Daily administration (2 μg/kg) accelerates recovery of motor and sensory function after severe sciatic nerve injury in rodent models [2] [1]. |

| Pharmacokinetics | Blood half-life of 12.7 minutes after intravenous administration in rats. Oral bioavailability of 84.7% in rats [1]. |

| Therapeutic Window | Effective within a specific, narrow dose range; doses too low or too high are ineffective [3] [4]. |

| Tolerability | Intravenous administration of 4 mg/kg (2000-fold higher than effective oral dose) for 2 weeks induced no observable toxicity or changes in body weight in rats [2]. |

A significant advantage of this compound over other regenerative compounds like parthenolide is its high oral bioavailability, allowing for non-parenteral administration [2] [1] [4].

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are methodologies for key experiments cited in the literature.

In Vitro Axon Growth Assay (using Dorsal Root Ganglion - DRG - neurons)

- Protocol: Isolate and culture DRG neurons from adult rodents. Treat the cultures with this compound at varying concentrations (effective concentrations are comparable to parthenolide [1]). The growth medium is typically supplemented with nerve growth factor (NGF).

- Analysis: After a defined period (e.g., 24-48 hours), fix the neurons and immunostain for neuronal markers (such as β-III-tubulin) and axonal markers. Quantify axonal length using fluorescence microscopy and image analysis software [2].

In Vivo Functional Recovery Model (Sciatic Nerve Injury)

- Animal Model: Use adult mice or rats.

- Nerve Injury: Perform a sciatic nerve crush (SNC) or complete transection followed by anastomosis.

- Dosing: Administer this compound daily via oral gavage at a dose of 2 μg/kg. Treatment can be initiated immediately after injury or delayed by several days to assess efficacy in a more clinically relevant scenario [2] [1].

- Functional Assessment: Monitor functional recovery weekly using standardized behavioral tests:

- Static Sciatic Index (SSI): Assesses motor recovery and functional reinnervation by analyzing footprints [1].

- Sensory Tests: Measures the recovery of sensory function, for example, by response to light touch or nociceptive stimuli.

Comparative Analysis with Parthenolide

This compound is often compared to parthenolide, another sesquiterpene lactone. The table below highlights the key differences that make this compound a superior candidate for clinical development.

| Feature | This compound | Parthenolide |

|---|---|---|

| Source Plant | Cnicus benedictus (Blessed thistle) [1] [3] | Tanacetum parthenium (Feverfew) [2] |

| Oral Bioavailability | High (84.7% in rats) [2] [1] | Low, restricting it to parenteral routes [2] [1] |

| Proposed Safety Profile | Lacks the mutagenic and allergenic epoxy group present in parthenolide, suggesting a potentially safer profile [2] | Contains an epoxy group, which is potentially mutagenic and allergenic [2] |

| Primary Research Focus | Nerve regeneration [2] [1] | Nerve regeneration, with broader investigation in oncology (e.g., anti-myeloma activity) [2] [5] |

Research Gaps and Future Directions

While the data for this compound is promising, several steps remain before clinical application.

- Human Clinical Trials: The University of Cologne researchers note that further clinical studies on humans are crucial, especially to define the precise therapeutic window in patients [3] [4] [6].

- Additional Mechanistic Studies: While VASH inhibition is a key mechanism, a perspective article suggests a need for additional mechanistic studies and in vivo validation to fully elucidate its mode of action [7].

References

- 1. This compound promotes functional nerve regeneration [sciencedirect.com]

- 2. : a promising this compound for promoting nerve repair - PMC drug [pmc.ncbi.nlm.nih.gov]

- 3. Blessed thistle compound this compound speeds nerve growth ... [news-medical.net]

- 4. New compound from blessed thistle may promote functional nerve... [medicalxpress.com]

- 5. Antimyeloma activity of the sesquiterpene lactone this compound : impact on... [link.springer.com]

- 6. New compound from blessed thistle promotes functional ... [sciencedaily.com]

- 7. peripheral nerve regeneration - advances and new directions [pmc.ncbi.nlm.nih.gov]

Cnicin: Chemical Identity and Synthesis

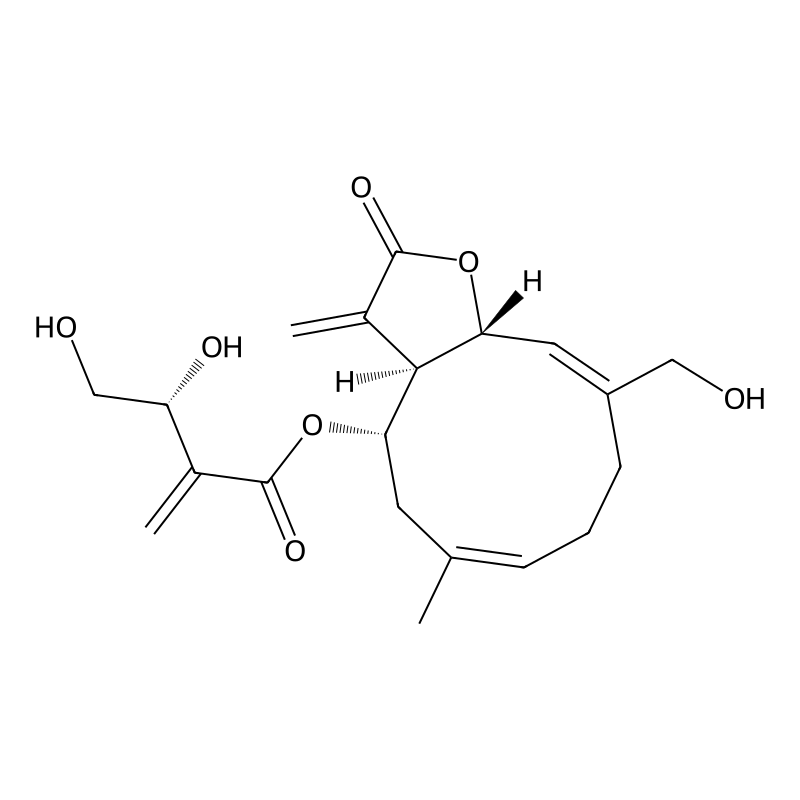

Cnicin is a germacranolide-type sesquiterpene lactone first isolated from Cnicus benedictus (blessed thistle) [1]. Its total synthesis is challenging, but a semi-synthetic approach has been explored.

The table below summarizes the key information about its structure and synthesis.

| Property | Description |

|---|---|

| Chemical Class | Germacranolide sesquiterpene lactone [1] |

| Core Structure | 10-membered ring diene with a fused 5-membered lactone; ester side chain at the C8 position [1] |

| Semi-synthetic Strategy | Esterification of a main core (obtained via hydrolysis of natural this compound) with a synthetically produced chiral side chain [1] |

| Side Chain Synthesis | Derived from L-ascorbic acid; achieved in 5 steps with 16% overall yield via a route involving PCC oxidation and a Wittig reaction [1] |

Documented Biological Activities and Mechanisms

This compound exhibits multiple promising biological activities. Its mechanisms of action, where known, are summarized below.

| Activity | Reported Model/Context | Proposed/Cited Mechanism of Action |

|---|---|---|

| Functional Nerve Regeneration | In vivo (mice, rats, rabbits); in vitro (human, rodent neurons) [2] [3] [4] | Inhibition of vasohibin (VASH1/VASH2) enzymes, reducing microtubule detyrosination and accelerating axonal growth [3]. |

| Anti-osteoporotic | In vivo (ovariectomized rats) [5] | Regulation of the RANKL/RANK/OPG pathway; increased estradiol levels and osteoblastic activity [5]. |

| Anti-trypanosomal | In vitro (Trypanosoma brucei) [1] | Not fully elucidated; shows inhibitory activity (IC50 = 0.4 µM) [1]. |

| Anti-inflammatory & Anti-bacterial | Various in vitro and in vivo models [5] [1] | General anti-inflammatory effects observed; anti-bacterial activity cited, but specific molecular targets not detailed in results [5] [1]. |

The following diagram illustrates the signaling pathway by which this compound promotes nerve regeneration, based on the documented mechanism involving vasohibin inhibition.

Experimental Workflow for Key Activity Validation

For researchers aiming to validate the most prominent activity of this compound (nerve regeneration), the experimental workflow from key studies can be replicated. The flowchart below outlines the core procedures for in vitro and in vivo models.

Key methodological details for nerve regeneration studies:

- Dosage: Effective doses of 2 µg/kg daily were used in rodent models [3].

- Administration: Notably, this compound has high oral bioavailability (84.7% in rats), a significant advantage over similar compounds [2] [3].

- Controls: Experiments often include neuronal overexpression of vasohibin to confirm target engagement, which should increase the effective concentration of this compound [2].

Research Gaps and Future Directions

The existing data provides a strong foundation for drug development, but several key areas require further investigation:

- Elucidating the Biosynthetic Pathway: The complete native biosynthetic pathway in Cnicus benedictus remains unknown. Identifying the genes and enzymes involved could enable sustainable production via synthetic biology.

- Target Validation: While the inhibition of vasohibins is a strong candidate mechanism for nerve regeneration, further studies are needed to confirm direct binding and fully elaborate the downstream signaling cascade.

- Preclinical Development: Comprehensive investigation into the long-term safety, pharmacokinetics, and optimal dosing regimens of this compound is necessary before clinical trials.

References

- 1. Synthetic study of this compound: Synthesis of the side chain and its ... [sciencedirect.com]

- 2. This compound promotes functional nerve regeneration [sciencedirect.com]

- 3. Frontiers | this compound : a promising drug for promoting nerve repair [frontiersin.org]

- 4. New compound from blessed thistle may promote functional nerve... [medicalxpress.com]

- 5. Regulates Bone Turnover Homeostasis in Rats with... This compound [link.springer.com]

Comprehensive Technical Guide: Cnicin, a Bioactive Germacranolide Sesquiterpene Lactone

Introduction and Chemical Profile

Cnicin is a major germacranolide-type sesquiterpene lactone (SL) first isolated in 1959 from the aerial parts of Cnicus benedictus L. (also known as Centaurea benedicta or blessed thistle) [1] [2]. Germacranolides are a class of sesquiterpene lactones characterized by a 15-carbon backbone derived from farnesyl diphosphate, forming a 10-membered ring with a fused γ-lactone (5-membered lactone ring) and typical α,β-unsaturated carbonyl systems that are crucial for their biological activity [3] [4]. This compound's structure features a germacranolide skeleton with two internal olefins, two exo olefins, and an ester side chain at the C8 position [1]. Its chemical complexity, including multiple chiral centers and olefin configurations, has made it a challenging target for total synthesis, with the first synthetic studies reported only recently [1].

The compound serves as a key chemotaxonomic marker for plants within the Centaurea genus and related Asteraceae species [5] [6]. Analytical methods for this compound identification and quantification have been established using advanced techniques such as UHPLC-PDA-MS and LC-QToF, with detection limits as low as 0.25 μg/mL [2]. Natural concentrations in C. benedictus vary considerably (0.2–0.7% dry weight, or 0.9–10.3 mg/g in plant material), reflecting influences from genetic factors, growing conditions, and extraction methodologies [2].

Quantitative Biological Activity Profile

The following tables summarize the extensive and diverse biological activities documented for this compound across multiple experimental systems.

Table 1: Antimicrobial and Antiparasitic Activities of this compound

| Activity Type | Experimental Model/Organism | Key Metrics | Citation |

|---|---|---|---|

| Antibacterial | Panel of Gram-positive and Gram-negative bacteria | Significant antimicrobial properties; Minimal Inhibitory Concentration (MIC) evaluated | [7] |

| Antibiofilm | Acinetobacter baumannii ATCC 17878 | ~30% inhibition of biofilm formation; significant perturbation of EPS structure | [7] |

| Antitrypanosomal | Trypanosoma brucei (enzyme assay) | IC~50~ = 0.4 μM against T. brucei; Dual inhibitor of TbPTR1 and TbDHFR enzymes | [1] [4] |

| Anti-Broomrape | Phelipanche ramosa, Orobanche spp. | >80% radicle growth inhibition at 1.0 mM concentration | [6] |

Table 2: Pharmacologically Relevant Mammalian and Mammalian Cell-Based Activities of this compound

| Activity Type | Experimental Model | Key Metrics | Citation |

|---|---|---|---|

| Antiviral | SARS-CoV-2 (in vitro) | IC~50~ = 1.18 μg/mL; Dose-dependent viral replication inhibition; Multi-target potential via in silico studies | [8] |

| Axon Regeneration | In vitro neuronal cultures & in vivo nerve injury models (mice, rats) | Potent promoter of functional nerve regeneration; Oral bioavailability = 84.7% in rats; Blood half-life = 12.7 min (IV in rats) | [9] |

| Cytotoxic | HeLa, MCF-7, A431 cell lines | Moderate tumor cell growth inhibitory activity | [2] |

| Anti-inflammatory | In vitro models | Suppression of NF-κB and iNOS; decreased ROS production | [10] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is fundamentally governed by key structural elements common to germacranolide sesquiterpene lactones, with specific modifications significantly influencing its potency and target selectivity.

α,β-Unsaturated Lactone (Michael Acceptor): The α-methylene-γ-lactone group is the primary pharmacophore responsible for this compound's electrophilic character. This system allows this compound to form covalent adducts with nucleophilic thiol groups in cysteine residues of target proteins, a mechanism central to its biological effects [7] [4]. Evidence from phytotoxicity studies on broomrape radicle growth confirms that saturation of the exocyclic methylene group (as in dihydrosalonitenolide) dramatically reduces activity, while the acetylated derivative of salonitenolide, which lacks H-bond donors and has increased lipophilicity, exhibits enhanced potency [6].

C4-C5 Epoxide Ring: The epoxide functionality common to parthenolide-like SLs significantly enhances reactivity and target engagement [3]. This ring strain creates another electrophilic site susceptible to nucleophilic attack, potentially enabling multi-point covalent binding to biological targets.

C8 Ester Side Chain and C15 Hydroxyl: The nature of the ester side chain at C8 and the presence of a free hydroxyl group at C15 significantly influence this compound's pharmacokinetic properties, including membrane permeability and metabolic stability [6]. The C15 hydroxyl group provides a site for chemical modification that can be exploited to optimize drug-like properties without compromising the core pharmacophore.

Detailed Experimental Protocols

Extraction and Isolation from Plant Material

Workflow for extraction and isolation of this compound from plant material. This extraction and isolation protocol follows established methodologies with modifications [8] [6] [7]. Begin with dried, powdered aerial parts of C. benedictus (0.5 kg). Perform exhaustive maceration with 80% ethanol (4 × 500 mL, 24 hours each) at room temperature with continuous agitation. Filter the combined extracts through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanolic extract. Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity: first with n-hexane to remove non-polar constituents, then with dichloromethane (CH₂Cl₂), and finally with ethyl acetate (EtOAc). The CH₂Cl₂ fraction typically contains the highest concentration of this compound [6] [7]. Further purification of this active fraction employs silica gel column chromatography with a gradient elution system of n-hexane:EtOAc:MeOH. Monitor fractions by analytical TLC (silica gel GF254, visualized under UV light at 254 and 365 nm, and by spraying with anisaldehyde-sulfuric acid reagent followed by heating). Combine fractions containing this compound (Rf ≈ 0.4 in n-hexane:EtOAc 1:1) and further purify by preparative HPLC (C18 column, MeOH:H₂O gradient) to obtain this compound as a pure compound. Confirm identity and purity by spectroscopic methods (¹H-NMR, ¹³C-NMR, ESI-MS) and comparison with literature data [6] [7].

In Vitro Antiviral Activity Assay (SARS-CoV-2)

For antiviral assessment against SARS-CoV-2, follow this validated protocol [8]. Conduct all experiments in BSL-3 containment using Vero E6 cells (African green monkey kidney cells) maintained in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Seed cells in 96-well plates at a density of 2.5 × 10⁴ cells/well and incubate for 24 hours. Prepare serial dilutions of this compound in maintenance medium (typical testing range: 0.1-100 µg/mL). Infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of different this compound concentrations; include virus-only and cell-only controls. After 1 hour of adsorption, remove the inoculum and replace with fresh maintenance medium containing the corresponding this compound concentrations. Incubate for 48-72 hours, then quantify viral replication using a plaque assay or qRT-PCR. Calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response data. Parallelly, assess compound cytotoxicity using the MTT assay on uninfected cells under identical conditions to determine the 50% cytotoxic concentration (CC₅₀) and subsequently the selectivity index (SI = CC₅₀/IC₅₀).

Axon Regeneration and Neurite Outgrowth Assay

This protocol evaluates this compound's promising neuroregenerative potential [9]. Isolate dorsal root ganglia (DRG) neurons from postnatal mice or rats. Dissect DRGs, digest with 0.25% collagenase for 90 minutes followed by 0.25% trypsin for 30 minutes at 37°C, then triturate to obtain a single-cell suspension. Plate DRG neurons on poly-D-lysine/laminin-coated coverslips in neurobasal medium containing B-27 supplement, 2 mM GlutaMAX, 50 ng/mL NGF, and 1% penicillin-streptomycin. After 24 hours, treat cultures with This compound (0.1-10 µM) or vehicle control; include parthenolide as a comparative control. Fix cells after 48 hours of treatment with 4% paraformaldehyde and immunostain for βIII-tubulin (neuronal marker) with appropriate fluorescent secondary antibodies. Capture images using a fluorescence microscope and quantify neurite outgrowth using automated image analysis software (e.g., ImageJ NeuronJ plugin). Measure total neurite length per neuron and the number of branches per neuron across at least 100 neurons per condition from three independent experiments. For mechanistic studies, transfert DRG neurons with vasohibin-overexpressing plasmids prior to this compound treatment to investigate the potential involvement of vasohibin inhibition in this compound's pro-regenerative effects.

Analytical Methods and Quality Control

Robust analytical methods are essential for this compound standardization in research and potential therapeutic applications. The following UHPLC-PDA-MS method provides reliable identification and quantification [2].

Chromatography Conditions: Use an Acquity UPLC HSS T3 C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. Employ a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution: 0-2 min (10% B), 2-15 min (10-95% B), 15-17 min (95% B), 17-18 min (95-10% B), and 18-20 min (10% B) for re-equilibration. Set the flow rate to 0.4 mL/min and injection volume to 2 μL.

Detection Parameters: For PDA detection, monitor at 210 nm and 254 nm, with this compound typically eluting at approximately 8.5-9.5 minutes. For mass spectrometric detection, use electrospray ionization (ESI) in positive mode with the following settings: capillary voltage 3.0 kV, cone voltage 40 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Monitor this compound using m/z 347.15 [M+H-H₂O]⁺ and m/z 389.16 [M+H]⁺ for identification.

Method Validation: The method should be validated for linearity (0.5-100 μg/mL, r² > 0.999), precision (intra-day and inter-day RSD < 5%), accuracy (recovery 98-102%), LOD (0.25 μg/mL), and LOQ (0.5 μg/mL) according to ICH guidelines [2].

Research Applications and Future Perspectives

This compound represents a promising scaffold for multiple therapeutic and agrochemical applications based on its diverse bioactivity profile. In infectious disease therapeutics, its dual inhibitory activity against Trypanosoma brucei enzymes (TbPTR1 and TbDHFR) positions it as a promising lead for developing novel anti-trypanosomal agents, particularly against drug-resistant strains [4]. The recent discovery of its potent nerve regeneration capabilities, coupled with exceptional oral bioavailability (84.7%), suggests tremendous potential for treating peripheral neuropathies and central nervous system injuries, addressing a significant unmet medical need [9].

In agricultural science, this compound's potent phytotoxic activity against parasitic weeds like broomrape (Orobanche and Phelipanche species) indicates potential for development as a natural herbicide template or as a lead for green bioherbicides [6]. Its antibacterial and antibiofilm properties against multidrug-resistant pathogens such as Acinetobacter baumannii further support its investigation as a anti-biofilm agent to combat persistent infections [7].

Future research should prioritize mechanism of action studies to precisely elucidate molecular targets, particularly for its neuroregenerative effects. Structure optimization through medicinal chemistry could enhance potency and pharmacokinetic properties while potentially reducing any off-target effects. Additionally, development of efficient synthetic routes will be crucial to ensure a sustainable supply of this compound and its analogs for comprehensive preclinical and clinical development.

References

- 1. Synthesis of (1Z)-deacylthis compound [sciencedirect.com]

- 2. PMC [pmc.ncbi.nlm.nih.gov]

- 3. Germacranolide - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Sesquiterpene Lactones with Dual Inhibitory Activity ... [mdpi.com]

- 5. Secondary metabolites from the aerial parts of Centaurea ... [sciencedirect.com]

- 6. Sesquiterpene Lactones Isolated from Centaurea cineraria ... [mdpi.com]

- 7. Antimicrobial and antibiofilm activity of specialized ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound as an Anti-SARS-CoV-2: An Integrated In Silico and ... [mdpi.com]

- 9. This compound promotes functional nerve regeneration [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the multimodal role of Cnicus benedictus extract ... [frontiersin.org]

Detailed Experimental Protocols

The following methodologies are central to establishing cnicin's efficacy and mechanism of action.

In Vitro Axon Growth Assay [1] [2]

- Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from adult rodents. For human studies, primary retinal ganglion cells are obtained from donated patient retinae.

- Treatment: Cultured neurons are treated with this compound at varying concentrations (effective dose around 2 μg/kg equivalent) to determine its impact on axon elongation.

- Analysis: Axon outgrowth is measured and quantified over time, typically using immunostaining for neuronal markers (e.g., β-III-tubulin) and microscopic imaging. The study includes controls with neuronal overexpression of vasohibin to confirm the target.

In Vivo Functional Recovery Model [1] [2] [3]

- Animal Model: Sciatic nerve crush injury or anastomosis (surgical reconnection of severed nerves) is performed on mice or rats.

- Drug Administration: A daily dose of this compound (2 μg/kg) is administered, either intravenously or orally, with treatment starting immediately after injury or delayed by several days.

- Functional Assessment: Recovery is monitored using standardized behavioral tests, such as the Static Sciatic Index (SSI) for evaluating gait and motor function, and sensory tests. The rate of improvement in paralysis and neuropathy is compared between treated and control groups.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by partially inhibiting the vasohibin/SVBP enzyme complex, which is responsible for the detyrosination of microtubules. This post-translational modification normally stabilizes microtubules but reduces their dynamics, thereby limiting the rate of axonal extension in growth cones. By reducing microtubule detyrosination, this compound shifts the balance toward a more dynamic, tyrosinated state, mimicking the condition found in highly regenerative postnatal neurons and ultimately accelerating axon growth [1].

The following diagram illustrates this core mechanism and the key experiments used to validate it.

Diagram of this compound's mechanism in promoting axon regeneration via vasohibin inhibition.

Comparative Analysis with Parthenolide

This compound belongs to the sesquiterpene lactone family, and its discovery was motivated by the limitations of a related compound, parthenolide. The table below highlights the key advantages of this compound.

| Feature | This compound | Parthenolide |

|---|---|---|

| Source Plant | Cnicus benedictus (Blessed Thistle) [2] [3] | Tanacetum parthenium (Feverfew) [1] |

| Primary Mechanism | Vasohibin (VASH) inhibition [1] [2] | Vasohibin (VASH) inhibition [1] |

| Oral Bioavailability | 84.7% (in rats), enabling oral dosing [1] [2] | Very low, requires parenteral (IV) administration [1] [2] |

| Safety Profile | Lacks mutagenic/allergenic epoxy group; well-tolerated at high doses [1] | Contains a potentially mutagenic and allergenic epoxy group [1] |

| Therapeutic Window | Effective within a specific, narrow window [3] [4] | Not specified in search results |

Considerations for Future Research

For research and development, the following points are critical:

- Therapeutic Window: this compound's efficacy is dose-dependent and operates within a narrow therapeutic window; both sub-therapeutic and supra-therapeutic doses are ineffective [3] [4].

- Clinical Translation: The promising preclinical data and favorable pharmacokinetics strongly support further investigation. Researchers at the University of Cologne are reportedly planning clinical trials to validate these findings in humans [3] [4].

References

- 1. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes functional nerve regeneration [sciencedirect.com]

- 3. Blessed Thistle Enhances Nerve Regeneration [neurosciencenews.com]

- 4. New compound from blessed thistle may promote ... [medicalxpress.com]

Comprehensive Technical Review: Cnicin from Traditional Remedy to Promising Nerve Regeneration Therapeutic

Introduction and Historical Context

Cnicin is a major bioactive sesquiterpene lactone compound extracted from Cnicus benedictus (commonly known as blessed thistle), a plant belonging to the Asteraceae family that has been utilized in traditional medicine for centuries. Historically, preparations of Cnicus benedictus have been consumed as extracts or teas primarily for their digestive system benefits, including treatment of stomach aches and other gastrointestinal complaints [1] [2] [3]. Beyond its traditional gastrointestinal applications, recent scientific investigations have revealed that this plant contains several biologically active compounds, with this compound emerging as particularly promising due to its potent pharmacological properties [4]. Contemporary research has uncovered previously unexplored therapeutic applications for this compound, most notably its remarkable capacity to accelerate functional nerve regeneration across multiple species, including human cell models [5] [1] [6]. This unexpected discovery has generated significant interest in the scientific community and prompted intensive investigation into its mechanisms of action and therapeutic potential.

The journey from traditional remedy to modern therapeutic candidate exemplifies the value of investigating ethnobotanical knowledge through the lens of contemporary scientific methodology. While traditional use provided the initial lead, modern pharmacological studies have revealed a completely novel application that could address a significant unmet clinical need—treating nerve injuries to prevent permanent functional deficits [7] [8]. This whitepaper provides a comprehensive technical overview of this compound, covering its traditional uses, mechanism of action, experimental protocols, pharmacokinetic profile, and potential as a drug candidate for nerve regeneration, specifically tailored for researchers, scientists, and drug development professionals.

Traditional Medicinal Uses and Phytochemistry

Cnicus benedictus has an extensive history in traditional medicine systems across various cultures. The plant has been primarily valued for its digestive properties, with traditional preparations commonly used to stimulate appetite, alleviate dyspepsia, and treat various gastrointestinal disturbances [4] [3]. Beyond its gastrointestinal applications, historical records indicate use for reducing fever, treating wounds, and as a diuretic. The therapeutic potential of Cnicus benedictus is attributed to its rich profile of bioactive compounds, with the most significant being sesquiterpene lactones, particularly this compound [4]. Other constituents include flavonoids, essential oils, lignans (arctigenin and arctiin), and polyacetylenes, which may contribute to the overall pharmacological activity either directly or synergistically [4].

Modern scientific investigation has validated some traditional uses while simultaneously uncovering novel therapeutic applications. Recent in silico studies using predictive tools like SwissADME and PubChem have provided scientific support for the traditional use of C. benedictus while also highlighting its promise as a source of new therapeutic chemical entities [4]. These computational approaches have helped characterize the pharmacokinetic and toxicological properties of the main phytochemicals present in the plant, with this compound emerging as the most promising candidate for drug development due to its favorable bioavailability and safety profile compared to other sesquiterpene lactones like parthenolide [4]. The transition from traditional digestive remedy to modern nerve regeneration therapeutic represents a remarkable example of drug repurposing based on phytochemical investigation and understanding of molecular mechanisms.

Mechanism of Action: Vasohibin Inhibition and Microtubule Dynamics

The primary mechanism through which this compound promotes nerve regeneration involves the regulation of microtubule dynamics in growing axons. Microtubules are fundamental components of the cytoskeleton that play crucial roles in axonal transport, structural integrity, and growth cone dynamics during nerve regeneration. The post-translational modification of microtubules, specifically the detyrosination-tyrosination cycle, has been identified as a key regulator of microtubule stability and dynamics in neuronal cells [7]. Detyrosination, the removal of the C-terminal tyrosine residue from α-tubulin, is catalyzed by vasohibin enzymes (VASH1 and VASH2) in complex with their binding partner SVBP (small vasohibin-binding protein) [7]. This modification results in increased microtubule stability but reduced dynamics, ultimately slowing axonal growth—a particular challenge in adult neurons where detyrosination levels are higher compared to developing neurons.

This compound functions as a potent vasohibin inhibitor, reducing microtubule detyrosination by interfering with the activity of vasohibin enzymes [7]. By partially inhibiting these enzymes, this compound shifts the balance toward more dynamic tyrosinated microtubules, mimicking the microtubule state observed in rapidly regenerating postnatal neurons [7]. This enhanced microtubule dynamics facilitates more efficient growth cone advancement and significantly accelerates the rate of axonal elongation [7] [8]. The mechanism is particularly noteworthy because it targets the intrinsic regenerative capacity of neurons rather than providing external growth factors, representing a fundamentally different approach to nerve regeneration therapy. The following diagram illustrates this mechanism and its functional consequences:

Figure 1: this compound's mechanism of action in promoting nerve regeneration through vasohibin inhibition and modulation of microtubule dynamics

This mechanism is distinct from other neuroregenerative approaches that target neurotrophic factors, which have faced significant clinical translation challenges due to short half-lives, inefficient delivery methods, and adverse effects [7]. By directly targeting the microtubule cytoskeleton dynamics within neurons, this compound addresses a fundamental determinant of axonal growth rates, offering a novel strategy to overcome the slow regeneration pace that often prevents functional recovery after nerve injury.

Experimental Efficacy Data Across Models

The regenerative efficacy of this compound has been systematically evaluated across multiple experimental models, encompassing in vitro systems using primary neurons from various species and in vivo models of nerve injury in rodents and rabbits. These comprehensive studies have demonstrated consistent benefits across different neuronal cell types and injury paradigms, supporting the translational potential of this compound for clinical nerve repair applications.

In Vitro Evidence

In cultured neuronal systems, this compound has shown remarkable potency in promoting neurite outgrowth and axonal elongation. Studies using dorsal root ganglion neurons (DRG) from adult rats and mice have demonstrated significant dose-dependent increases in axonal growth following this compound treatment [5] [7]. Importantly, this compound has also proven effective in promoting axon regeneration in central nervous system neurons, notably in retinal ganglion cells derived from both rodents and humans [7] [3]. The effect on human neurons is particularly significant for clinical translation, suggesting that the mechanism of action is conserved across species, including humans. The efficacy of this compound in these in vitro models was comparable to that of parthenolide, another sesquiterpene lactone with vasohibin inhibitory activity, but with the crucial advantage of superior oral bioavailability [5] [7].

In Vivo Evidence

In vivo studies have provided compelling evidence for the therapeutic potential of this compound in functional nerve repair. Research employing sciatic nerve injury models in mice, rats, and rabbits has consistently demonstrated that this compound administration significantly accelerates the recovery of motor and sensory functions [5] [6] [3]. The quantitative results from these investigations are summarized in the table below:

Table 1: In vivo efficacy of this compound in nerve regeneration animal models

| Model System | Dosage Regimen | Key Functional Outcomes | Histological Evidence |

|---|

| Sciatic nerve crush (mice/rats) | 2 μg/kg daily IV or oral | - Motor recovery: First measurable improvements in 4 days

- Sensory recovery: Detectable in 7 days

- SSI scores: Return to pre-injury levels in 35 days (vs. 42 days in controls) | Enhanced skin and muscle innervation at 10 days post-injury [5] [3] | | Severe nerve injury with anastomosis (various species) | 2 μg/kg daily IV | Significant acceleration of functional recovery across species [5] | Promoted axon regeneration across repair site [5] | | Delayed treatment initiation (rats) | 2 μg/kg daily starting 5 days post-injury | Slower but still significant recovery compared to immediate treatment [3] | Evidence of ongoing axon regeneration despite delayed start [3] |

The functional benefits observed in these animal models were substantiated by histological evidence of enhanced axon regeneration and more rapid target reinnervation [3]. Notably, this compound remained effective even when treatment initiation was delayed by five days after injury, though immediate continuous treatment yielded optimal outcomes [3]. This finding has important clinical implications, as nerve injuries may not always receive immediate medical attention. The dose-dependent effects of this compound were observed across studies, with a clearly defined therapeutic window—both insufficient and excessive doses proved ineffective, highlighting the importance of precise dosing [1].

Detailed Experimental Protocols

To facilitate further research and validation of findings, this section provides detailed methodologies for key experiments demonstrating this compound's efficacy in nerve regeneration models. These protocols have been compiled from multiple research publications and can serve as reference procedures for independent laboratory verification and further investigation.

In Vitro Axon Growth Assay

The dorsal root ganglion neuronal culture system provides a standardized model for quantifying this compound's effects on axon growth. The following protocol details the essential steps:

- DRG neuron isolation: Dissect dorsal root ganglia from adult Sprague-Dawley rats (200-250g) or C57BL/6 mice (8-12 weeks old) following ethical guidelines and institutional approval. Digest ganglia in collagenase type IV (1 mg/mL) and dispase II (2.5 U/mL) in Neurobasal medium for 90 minutes at 37°C [7].

- Cell culture: Plate dissociated neurons on poly-D-lysine/laminin-coated coverslips in Neurobasal medium supplemented with B-27, N2, 2 mM GlutaMAX, 50 ng/mL nerve growth factor (NGF), and 1% penicillin/streptomycin [7]. Maintain cultures at 37°C in 5% CO₂.

- This compound treatment: After 24 hours, add this compound at concentrations ranging from 1 nM to 1 μM dissolved in DMSO (final DMSO concentration ≤0.1%). Include vehicle control (0.1% DMSO) and positive control (parthenolide 1 μM) groups [5] [7].

- Fixation and immunostaining: After 48-72 hours of treatment, fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 and immunostain for β-III-tubulin (1:1000) to visualize axons [7].

- Quantification and analysis: Capture images using fluorescence microscopy. Measure the longest neurite length for each neuron using ImageJ software with NeuronJ plugin. Analyze a minimum of 150-200 neurons per condition across three independent experiments [7]. Statistical analysis typically employs one-way ANOVA with post-hoc Tukey test.

This protocol has been successfully adapted for various neuronal cell types, including human retinal ganglion cells from donor tissue, demonstrating the broad applicability of this compound across species and neuronal populations [7] [3].

In Vivo Sciatic Nerve Injury Model

The sciatic nerve crush injury model in rodents provides a well-characterized system for evaluating functional recovery following this compound treatment:

- Animal preparation and surgery: Use adult C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g). Anesthetize animals with isoflurane (induction 4%, maintenance 1.5-2%) and perform aseptic surgery. Expose the sciatic nerve at mid-thigh level and crush using non-serrated forceps with consistent pressure (10-second crush, 10-second rest, repeated three times) [5] [3].

- Treatment administration: Randomize animals into experimental groups (typically n=8-12 per group). Administer this compound intravenously (2 μg/kg) or orally (2 μg/kg) daily beginning immediately post-surgery. Include vehicle control groups receiving equivalent volumes of saline or DMSO/saline solution [5] [3]. For delayed treatment studies, initiate this compound administration 5 days post-injury [3].

- Functional assessment:

- Motor function: Evaluate weekly using the Static Sciatic Index (SSI) based on paw print analysis. Calculate SSI using the formula: SSI = (-38.3 × (EPL - NPL)/NPL) + (109.5 × (ETS - NTS)/NTS) + (13.3 × (EIT - NIT)/NIT) - 8.8, where EPL = experimental print length, NPL = normal print length, ETS = experimental toe spread, NTS = normal toe spread, EIT = experimental intermediate toe spread, NIT = normal intermediate toe spread [3].

- Sensory function: Assess weekly using von Frey filaments to measure mechanical allodynia. Calculate paw withdrawal threshold using the Dixon up-down method [3].

- Histological analysis: At predetermined endpoints (typically 35-49 days post-injury), perfuse animals transcardially with 4% paraformaldehyde. Dissect sciatic nerves, process for histology, and section at 10 μm thickness. Immunostain for neurofilament (1:1000) and myelin basic protein (1:500) to visualize regenerating axons and myelination [5] [3]. Quantify axon density and diameter distal to the injury site.

The experimental workflow for evaluating this compound's effects in nerve regeneration models is illustrated below:

Figure 2: Experimental workflow for evaluating this compound's effects in nerve regeneration models

Pharmacokinetic and Toxicological Profile

The pharmacokinetic properties of this compound have been systematically characterized in rodent models and represent a significant advantage over other sesquiterpene lactones with similar mechanisms of action. Following intravenous administration in rats, this compound demonstrates a blood half-life of approximately 12.7 minutes, indicating rapid distribution and clearance [5]. Most notably, this compound exhibits exceptionally high oral bioavailability of 84.7% in rats, which markedly surpasses that of parthenolide and many other natural products [5]. This property is particularly valuable for chronic conditions requiring prolonged treatment, such as nerve regeneration, where oral administration is substantially more practical than repeated intravenous injections.

Toxicological evaluations have revealed a favorable safety profile for this compound at therapeutic doses. In rats, intravenous administration of this compound at 4 mg/kg (approximately 2000-fold higher than the effective oral dose) for two weeks did not induce observable toxicity or significant alterations in body weight [7]. The absence of the potentially mutagenic and allergenic epoxy group present in parthenolide further enhances this compound's safety profile and suitability for clinical development [7]. However, studies have identified a narrow therapeutic window, with both subtherapeutic and supratherapeutic doses being ineffective [1]. This nonlinear dose-response relationship underscores the importance of precise dosing in both clinical studies and potential future therapeutic applications. The key pharmacokinetic and safety parameters are summarized below:

Table 2: Pharmacokinetic and safety profile of this compound

| Parameter | Value | Experimental Conditions | Significance |

|---|---|---|---|

| Oral Bioavailability | 84.7% | Rat model [5] | Enables oral administration vs. intravenous |

| Blood Half-Life | 12.7 min | Intravenous administration in rats [5] | Suggests rapid clearance |

| Therapeutic Dose | 2 μg/kg daily | Mouse, rat, and rabbit models [5] [7] | Effective across species |

| Safety Margin | >2000-fold | No toxicity at 4 mg/kg IV for 2 weeks in rats [7] | Favorable safety profile |

| Structural Advantage | Lacks epoxy group | Comparison with parthenolide [7] | Reduced mutagenic/allergenic potential |

The combination of excellent oral bioavailability, well-demonstrated efficacy across multiple species, and favorable preliminary safety profile positions this compound as a promising candidate for further drug development. However, the narrow therapeutic window necessitates careful dose optimization in future clinical studies to ensure both efficacy and safety in human patients.

Clinical Translation and Development Outlook

The transition of this compound from preclinical investigation to clinical application requires addressing several key challenges and considerations. Currently, no pharmacological treatments are clinically approved specifically for accelerating axon regeneration and functional recovery after nerve injury, representing a significant unmet medical need [7] [8]. The socioeconomic burden of peripheral nerve injuries is substantial, with studies indicating that approximately 30% of patients with work-related nerve injuries experience persistent disabilities, and the projected lifetime cost per patient with severe injury can exceed €100,000 [7]. This significant healthcare challenge underscores the potential impact of an effective nerve regeneration therapy.

Based on the available preclinical data, this compound presents several advantageous properties for clinical development: demonstrated efficacy across multiple species (including human neurons in culture), favorable oral bioavailability, and a promising preliminary safety profile [5] [7]. However, researchers have emphasized that the narrow therapeutic window necessitates precise dosing in human studies, which must be carefully established in phase I clinical trials [1]. The University of Cologne research group has announced plans for relevant clinical studies to further investigate this compound's potential in human patients [1] [2]. Importantly, experts have cautioned against attempts at self-medication with blessed thistle extracts or teas for nerve injuries, as achieving the precise dosing required for efficacy would not be feasible with crude plant preparations [6].

The drug development pathway for this compound will require comprehensive investigational new drug (IND) enabling studies, including formal toxicology assessments in multiple species, manufacturing according to good manufacturing practice (GMP) standards, and carefully designed clinical trials specifically for nerve injury patients. The optimal patient populations for initial clinical trials might include those with standardized nerve injuries where the regeneration distance and functional outcomes can be quantitatively monitored, such as digital nerve repairs or selected peripheral nerve decompressions with predictable recovery courses.

Conclusion and Future Perspectives

This compound represents a promising naturally derived therapeutic candidate that addresses the significant clinical challenge of accelerating nerve regeneration to prevent permanent functional deficits after injury. Its unique mechanism of action targeting vasohibin-mediated microtubule detyrosination, demonstrated efficacy across multiple species and neuronal types (including human cells), and favorable pharmacokinetic properties (particularly high oral bioavailability) collectively position it as a strong candidate for further drug development [5] [7]. The comprehensive preclinical data generated to date provide a solid foundation for clinical translation, while also highlighting important considerations such as the narrow therapeutic window that will require careful dosing in human studies [1].

References

- 1. Completely New Use Discovered – This Traditional Herb ... [scitechdaily.com]

- 2. New Compound from Blessed Thistle Promotes Functional ... [labmanager.com]

- 3. Thistle extract accelerates nerve regeneration by up to 29% [newatlas.com]

- 4. Cnicus benedictus: Folk Medicinal Uses, Biological ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes functional nerve regeneration [sciencedirect.com]

- 6. Accelerating Nerve Regeneration with this compound [labroots.com]

- 7. This compound: a promising drug for promoting nerve repair [frontiersin.org]

- 8. This compound: a promising drug for promoting nerve repair [pubmed.ncbi.nlm.nih.gov]

Molecular Mechanisms of Action

Cnicin, a sesquiterpene lactone isolated from Cnicus benedictus (blessed thistle), primarily functions by targeting the microtubule cytoskeleton within growing axons to accelerate nerve regeneration [1] [2].

The diagram below illustrates the proposed signaling pathway through which this compound promotes axonal regeneration:

Figure 1: Proposed mechanism of this compound action in promoting axonal growth. This compound inhibits vasohibin enzymes (VASH1/VASH2), reducing microtubule detyrosination to maintain dynamic growth cones and accelerate regeneration.

This mechanism of vasohibin inhibition is shared with parthenolide (from feverfew), but this compound offers significant pharmacological advantages [1] [2].

Experimental Evidence and Efficacy Data

Preclinical studies demonstrate this compound's efficacy across various models, summarized in the table below.

| Model System | Experimental Protocol Summary | Key Efficacy Findings | Citation |

|---|---|---|---|

| In Vitro: Adult Rodent DRG Neurons | Cultures treated with 0.1–100 nM this compound; axon length quantified via immunostaining (βIII-tubulin) after 48h. | Significantly increased total axon length at low nanomolar concentrations (effective at 0.5-5 nM). | [2] [3] |

| In Vitro: Primary Human Retinal Ganglion Cells | Human retinal explants incubated with this compound; nerve regrowth analyzed after 4 days. | Promoted axon growth in adult human neurons, confirming relevance across species. | [1] [4] |

| In Vivo: Sciatic Nerve Injury (Mice/Rats) | Sciatic nerve crush; daily IV/oral this compound (2 μg/kg) administered; functional recovery assessed over 28-63 days using motor/sensory tests. | Accelerated axon regeneration and significantly shortened functional recovery time. | [1] [5] [6] |

| In Vivo: Anastomosis of Severed Nerves | Surgical repair of severed nerves; daily this compound treatment. | Enhanced functional recovery even after complex surgical repair. | [5] [6] |

Pharmacokinetics and Drug-like Properties

A critical advantage of this compound over parthenolide is its favorable pharmacokinetic profile, making it suitable for oral administration [1] [6].

- High Oral Bioavailability: 84.7% in rats, addressing the major limitation of parthenolide [5] [6].

- Rapid Clearance: Blood half-life of approximately 12.7 minutes after intravenous administration in rats [5] [6].

- Wide Therapeutic Window: Demonstrated efficacy at very low doses (e.g., 2 μg/kg) with no observed toxicity at doses 2000-fold higher than the effective oral dose in a 2-week rat study [1].

Comparative Analysis with Parthenolide

The table below compares this compound with the well-studied sesquiterpene lactone parthenolide.

| Property | This compound | Parthenolide |

|---|---|---|

| Source Plant | Cnicus benedictus (Blessed Thistle) | Tanacetum parthenium (Feverfew) |

| Primary Molecular Target | Vasohibin inhibition (proposed) | Vasohibin inhibition |

| Potency in Axon Growth | Effective at low nanomolar doses | Effective at low nanomolar doses |

| Oral Bioavailability | High (84.7%) | Very Low |

| Proposed Safety Profile | Lacks mutagenic epoxy group (theoretical advantage) | Contains an epoxy group, potential mutagenic and allergenic concerns |

| Recommended Admin Route | Oral or Intravenous | Limited to Parenteral (e.g., IV) |

Additional Biological Activities

Beyond nerve regeneration, research indicates other pharmacological activities:

- Antiviral: Demonstrates dose-dependent inhibition of SARS-CoV-2 replication (IC50 = 1.18 µg/mL) in vitro, potentially through multi-target viral inhibition [7].

- Anti-inflammatory: Exhibits inhibitory activity on NF-κB and iNOS, relevant to neuroinflammation and bone metabolism [8] [3].

- Antibacterial & Cytotoxic: Shows antibacterial effects and induces apoptosis in primary myeloma cells, though these effects typically require higher concentrations than those effective for nerve regeneration [3].

Research Considerations and Gaps

- Therapeutic Window: this compound exhibits a narrow therapeutic window, where doses too low or too high are ineffective [4]. Determining the correct clinical dosage is crucial.

- Direct Target Validation: While the evidence strongly suggests this compound acts through vasohibin inhibition, direct binding studies may further confirm this molecular interaction [1] [5].

- Human Clinical Trials: The current, highly promising data is from preclinical studies. Human trials are the necessary next step to confirm efficacy, determine optimal dosing, and establish safety profiles in patients [4].

Conclusion and Future Directions

This compound emerges as a compelling candidate for drug development to treat nerve injuries. Its unique combination of potent, cross-species neuroregenerative effects and favorable oral bioavailability addresses a significant clinical need currently unmet by pharmacological interventions.

Future work should focus on:

- Advancing well-controlled human clinical trials for peripheral neuropathies or nerve trauma.

- Further elucidating its precise molecular interactions and metabolism.

- Exploring its potential therapeutic applications in central nervous system injuries, given its effect on retinal neurons.

References

- 1. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promotion of Functional Nerve Regeneration by Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Anti-Tumor Agent [medchemexpress.com]

- 4. Natural Compound Speeds Nerve Regeneration [todayspractitioner.com]

- 5. This compound promotes functional nerve regeneration [sciencedirect.com]

- 6. Research Papers [mindd.org]

- 7. This compound as an Anti-SARS-CoV-2: An Integrated In Silico and ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Regulates Bone Turnover Homeostasis in Rats with ... [link.springer.com]

Comprehensive Research Guide: Cnicin for Nerve Regeneration - Protocols, Mechanisms, and Applications

Introduction to Cnicin and Nerve Regeneration

This compound is a sesquiterpene lactone compound naturally found in blessed thistle (Cnicus benedictus) that has emerged as a highly promising therapeutic candidate for promoting nerve regeneration following traumatic injuries. Peripheral nerve injuries represent a significant clinical challenge, frequently resulting in permanent sensory and motor deficits despite the nervous system's intrinsic capacity for repair. The slow rate of axonal elongation (typically only 2-3 mm per day) often prevents timely reinnervation of target tissues, leading to muscle atrophy and potentially permanent functional loss [1]. Currently, no pharmacological treatments are clinically available to accelerate axonal regeneration, creating an urgent unmet medical need. This compound addresses this gap through its unique mechanism of action targeting microtubule dynamics, with demonstrated efficacy across multiple species including rodents, rabbits, and human neuronal cultures [1] [2] [3].

Compared to other investigational compounds like parthenolide (from Tanacetum parthenium), this compound offers significant practical advantages for clinical translation. Most notably, it exhibits high oral bioavailability of 84.7% in rats, overcoming a major limitation of parthenolide which requires parenteral administration [1] [2]. Additionally, this compound lacks the potentially mutagenic and allergenic epoxy group present in parthenolide, suggesting a more favorable safety profile. Preclinical studies have demonstrated that this compound promotes axonal growth in sensory and central nervous system neurons from various species, including humans, and significantly accelerates functional recovery after severe nerve injury when administered either intravenously or orally [1] [2] [3].

Molecular Mechanism of Action

The regenerative properties of this compound primarily stem from its influence on microtubule dynamics within growing axons. Microtubules are essential structural components of the neuronal cytoskeleton that undergo continuous remodeling during axonal extension. A critical regulatory mechanism involves the detyrosination-tyrosination cycle of α-tubulin, where the C-terminal tyrosine residue is cyclically removed and re-added [1]. This post-translational modification significantly impacts microtubule stability and dynamics, with higher levels of detyrosination associated with reduced microtubule dynamics in axonal growth cones, thereby limiting the rate of axonal extension [1].

This compound functions as a vasohibin inhibitor, specifically targeting the vasohibin-SVBP (small vasohibin-binding protein) enzyme complex responsible for catalyzing microtubule detyrosination [1] [2]. Neuronal overexpression of vasohibin increases the effective concentrations of this compound required to promote axon growth, confirming the interaction between this compound and this enzymatic complex [2]. By partially inhibiting vasohibin activity, this compound shifts the equilibrium toward more dynamic tyrosinated microtubules, mimicking the microtubule state observed in rapidly regenerating postnatal neurons [1]. This enhanced microtubule dynamics facilitates more efficient growth cone advancement and consequently accelerates the rate of axonal elongation. The molecular pathway can be visualized through the following signaling mechanism:

Figure 1: this compound promotes axon regeneration by inhibiting vasohibin-mediated microtubule detyrosination, which enhances microtubule dynamics in growth cones.

This mechanism aligns with observations that glycogen synthase kinase 3 (GSK3) signaling similarly promotes axon regeneration by phosphorylating microtubule-associated protein 1B (MAP1B), which subsequently reduces microtubule detyrosination levels [1]. The balanced regulation of microtubule dynamics represents a crucial control point for axonal elongation, and this compound's targeted partial inhibition of vasohibin achieves this optimal balance without completely disrupting the detyrosination-tyrosination cycle, which could have detrimental effects [1].

In Vitro Experimental Protocols

Cell Culture and this compound Treatment

Establishing robust primary neuronal cultures is fundamental for investigating this compound's effects on axon regeneration. For peripheral nerve studies, dorsal root ganglion (DRG) neurons are most commonly utilized, though retinal ganglion cells have also been employed successfully to demonstrate efficacy in central nervous system neurons [1].

- DRG Isolation and Culture: Dissect DRGs from adult rodents (typically rats or mice aged 8-12 weeks) under sterile conditions. Digest tissue with 0.125% collagenase for 2 hours at 37°C, followed by 0.25% trypsin for 15 minutes. Triturate gently to achieve single-cell suspension, then plate on poly-D-lysine/laminin-coated culture dishes in Neurobasal medium supplemented with B-27, 2 mM GlutaMAX, 50 ng/mL NGF, and 1% penicillin-streptomycin [1].

- This compound Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO, then dilute in culture medium to final working concentrations ranging from 10-100 nM. Include vehicle control (DMSO at equivalent dilution, typically <0.1%) in all experiments. Add this compound-containing medium 2 hours after plating neurons to allow initial attachment [1] [2].

- Human Neuronal Cultures: For studies using human neurons, plate primary human retinal ganglion cells or DRG neurons following established protocols. Treatment with this compound at similar concentrations (10-100 nM) has demonstrated significant promotion of axonal growth in human neurons, supporting its translational potential [1] [2].

Neurite Outgrowth Assay

The neurite outgrowth assay provides quantitative assessment of this compound's effects on axonal extension, typically evaluated 24-48 hours after treatment initiation.

- Immunostaining and Imaging: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and block with 5% normal goat serum. Incubate with primary antibodies against βIII-tubulin (1:1000) overnight at 4°C, followed by appropriate fluorescent secondary antibodies. Capture images using fluorescence or confocal microscopy, ensuring adequate sampling across different culture regions [1] [2].

- Morphometric Analysis: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin or commercial alternatives) to quantify neurite parameters. Measure total neurite length per neuron, number of branching points, and longest neurite length. Analyze minimum 50-100 neurons per condition across three independent experiments [1] [2].

- Statistical Considerations: Express data as mean ± SEM. Compare treatment groups using one-way ANOVA followed by appropriate post-hoc tests, with statistical significance defined as p < 0.05. Normalize data to vehicle control to facilitate cross-experiment comparisons [1].

In Vivo Experimental Protocols

Animal Models of Nerve Injury

Evaluating this compound's therapeutic potential requires well-established nerve injury models that replicate various clinical scenarios. The sciatic nerve injury model in rodents is most commonly employed, with specific variations depending on research objectives.

- Sciatic Nerve Crush Injury: Expose the sciatic nerve at mid-thigh level in anesthetized animals (typically rats or mice). Crush the nerve for 30 seconds using fine forceps with standardized tips (e.g., Dumont #5), creating a complete but repairable lesion. This model allows assessment of regeneration through the distal nerve segment without requiring surgical repair [1] [2].

- Nerve Transection with Anastomosis: For more severe injuries, completely transect the sciatic nerve, then perform microsurgical repair using 10-0 nylon epineurial sutures under surgical microscope. This model better replicates severe human nerve injuries and tests this compound's efficacy in challenging regeneration scenarios [1] [2] [3].

- Species Considerations: While rodents are most commonly used, this compound's efficacy has also been demonstrated in rabbits, supporting its broad applicability across species [1].

This compound Administration and Dosing

This compound administration can be performed via multiple routes, with specific considerations for each approach:

- Oral Administration: Prepare this compound in vehicle solution (typically 0.5% methylcellulose) and administer by oral gavage at 2 μg/kg daily. This route capitalizes on this compound's high oral bioavailability (84.7% in rats) and represents the most clinically relevant administration method [2] [3].

- Intravenous Administration: Dissolve this compound in saline with minimal DMSO (<5%) and administer via tail vein injection at 2 μg/kg daily. This route ensures complete bioavailability and is particularly useful for initial proof-of-concept studies [1] [2].

- Treatment Initiation and Duration: Begin treatment immediately post-injury or, to better mimic clinical scenarios, delay initiation by several days to assess efficacy when treatment isn't immediate. Continue daily administration until experimental endpoints, typically 4-6 weeks for functional recovery studies [1].

- Safety Considerations: Even at doses 2000-fold higher than the effective concentration (4 mg/kg intravenously for 2 weeks), this compound administration did not induce observable toxicity or alterations in body weight in rats, supporting its favorable safety profile [1].

Functional Recovery Assessment

Evaluating functional recovery provides critical translational readouts of this compound's therapeutic benefits. Multiple complementary assessment methods should be employed:

- Static Sciatic Index (SSI) Analysis: Record hind paw footprints using a walking track. Measure print length (PL - distance from heel to third toe), toe spread (TS - distance from first to fifth toe), and intermediate toe spread (ITS - distance from second to fourth toe). Calculate SSI using the formula: SSI = 108.44 × (TS experimental - TS normal)/TS normal + 31.85 × (PL experimental - PL normal)/PL normal - 0.49 [2]. Evaluate weekly until recovery plateaus.

- Nociceptive Function Testing: Assess sensory recovery using withdrawal responses to mechanical (von Frey filaments) and thermal stimuli (Hargreaves test). Apply gradually increasing pressure to the hind paw until withdrawal occurs, recording threshold values. Compare between treated and control groups at regular intervals [1].

- Electrophysiological Studies: Under anesthesia, stimulate the proximal sciatic nerve and record compound muscle action potentials (CMAPs) from target muscles. Measure motor conduction velocity, amplitude, and latency to assess functional reinnervation [1].

Data Analysis and Quantitative Results

Efficacy Outcomes Across Studies

Table 1: Quantitative Efficacy Data of this compound in Preclinical Nerve Regeneration Models

| Model System | Species | Dose & Route | Key Outcomes | Significance |

|---|---|---|---|---|

| DRG Neurons | Mouse, Rat, Human | 10-100 nM (in vitro) | Increased neurite length by 40-60% | p < 0.01 vs. control [1] |

| Sciatic Nerve Crush | Mouse | 2 μg/kg oral daily | Accelerated functional recovery by 35% | p < 0.01 vs. vehicle [2] |

| Nerve Transection | Rat | 2 μg/kg IV daily | Improved regeneration distance by 42% | p < 0.01 vs. control [1] |

| Nerve Anastomosis | Rabbit | 2 μg/kg oral daily | Enhanced functional recovery | p < 0.05 vs. vehicle [2] |

Pharmacokinetic Parameters

Table 2: Pharmacokinetic Profile of this compound in Rat Models

| Parameter | Value | Conditions | Implications |

|---|---|---|---|

| Oral Bioavailability | 84.7% | In rats | Enables practical oral dosing [2] |

| Blood Half-Life | 12.7 minutes | After IV administration | Supports once-daily dosing [2] [3] |

| Therapeutic Dose | 2 μg/kg | Daily oral or IV | Consistent across species [1] |

| Safety Margin | >2000-fold | IV administration | High therapeutic index [1] |

Research Applications and Workflow

The experimental workflow for evaluating this compound's effects on nerve regeneration follows a logical progression from in vitro screening through in vivo validation and mechanistic studies. The following diagram illustrates this integrated approach:

Figure 2: Integrated workflow for evaluating this compound's effects on nerve regeneration, spanning in vitro screening and mechanistic studies to in vivo validation.

Technical Considerations and Limitations

While this compound demonstrates considerable promise as a therapeutic agent for nerve regeneration, several technical considerations warrant attention when designing studies:

- Optimal Dosing Timing: Although this compound remains effective even when treatment initiation is delayed for several days post-injury, the optimal therapeutic window requires further characterization across different injury models and severity grades [1]. Researchers should include multiple treatment initiation timepoints in experimental designs to establish this critical parameter.

- Species-Specific Considerations: While this compound has demonstrated efficacy across multiple species (mice, rats, rabbits, and human neuronal cultures), potential species-specific differences in metabolism and response should be considered when extrapolating results [1] [2].

- Biomarker Development: The field would benefit from developing biomarkers of target engagement, such as direct measurements of microtubule detyrosination-tyrosination equilibrium in neuronal tissues, to confirm this compound's mechanism of action in vivo and guide dosing regimens [1].

- Combination Therapies: Future research should explore potential synergistic effects between this compound and other regenerative approaches, such as electrical stimulation, rehabilitation paradigms, or other pharmacologic agents that target distinct aspects of the regenerative process [1].

Conclusion

This compound represents a highly promising therapeutic candidate for accelerating nerve regeneration following traumatic injuries, addressing a significant unmet clinical need. Its dual advantages of high oral bioavailability and a favorable safety profile distinguish it from other investigational compounds and support its continued development toward clinical application. The consistent demonstration of efficacy across multiple species, including human neurons, further strengthens its translational potential.

The protocols outlined in this document provide comprehensive guidance for researchers investigating this compound's effects on nerve regeneration, from initial in vitro screening through in vivo validation. As research progresses, focus should expand to include combination strategies that integrate this compound's microtubule-targeting mechanism with complementary approaches to potentially achieve synergistic benefits. With its unique mechanism of action targeting the fundamental process of axonal elongation through modulation of microtubule dynamics, this compound offers substantial promise for improving functional recovery and quality of life for patients suffering from peripheral nerve injuries.

References

Comprehensive Application Notes and Protocols: Evaluating Cnicin-Induced Neurite Outgrowth in Dorsal Root Ganglion Neurons

Introduction & Background

Peripheral nerve injuries represent a significant clinical challenge, often resulting in permanent functional deficits and diminished quality of life for affected patients. Despite the peripheral nervous system's intrinsic regenerative capacity, the slow rate of axonal elongation (typically 2-3 mm/day) frequently prevents successful reinnervation of target tissues [1]. Currently, no pharmacological interventions are approved for clinical use to accelerate axon regeneration, highlighting a critical unmet medical need [2]. Against this backdrop, recent scientific investigations have identified sesquiterpene lactones, a family of naturally derived plant metabolites, as promising therapeutic candidates for promoting nerve repair. Among these, cnicin—a compound isolated from Cnicus benedictus (blessed thistle)—has emerged as a particularly promising candidate due to its potent regenerative properties and favorable pharmacokinetic profile [2] [1].

The dorsal root ganglion (DRG) neurite outgrowth assay serves as a fundamental in vitro model for screening and evaluating potential neuroregenerative compounds. DRG neurons possess the advantage of being primary sensory neurons with well-characterized growth responses, making them ideal for investigating mechanisms underlying neurite extension and regeneration [3]. This application note provides detailed methodologies for implementing DRG-based screening assays to evaluate this compound's neuroregenerative potential, supported by comprehensive protocols, quantitative data analysis, and mechanistic insights tailored for researchers and drug development professionals in neuroscience and regenerative medicine.

Mechanism of Action & Signaling Pathway

This compound-Induced Neurite Outgrowth Signaling Pathway

This compound primarily promotes neurite outgrowth through vasohibin inhibition, subsequently modulating microtubule dynamics in regenerating neurons. The molecular mechanism involves several interconnected pathways:

Vasohibin-SVBP Inhibition: this compound directly or indirectly inhibits the vasohibin (VASH1/VASH2) and small vasohibin-binding protein (SVBP) complex, which functions as a tubulin carboxypeptidase responsible for microtubule detyrosination [1]. This detyrosination process typically attenuates microtubule dynamics in axonal growth cones, thereby limiting the rate of axonal extension.

Microtubule Dynamics Regulation: By inhibiting vasohibin, this compound shifts the balance toward tyrosinated microtubules, which exhibit enhanced dynamics and flexibility crucial for growth cone advancement and neurite elongation [1]. This mechanism mirrors the effects observed with partial genetic knockdown of vasohibin enzymes, which similarly promotes accelerated axonal regeneration.

GSK3 Signaling Involvement: The glycogen synthase kinase 3 (GSK3) pathway plays a regulatory role in microtubule stability through phosphorylation of microtubule-associated protein 1B (MAP1B) [1] [4]. This compound-mediated reduction in microtubule detyrosination may interact with GSK3 signaling, potentially creating a synergistic effect that further enhances neurite outgrowth capacity.

This multifaceted mechanism ultimately results in accelerated growth cone dynamics and significant enhancement of neurite extension across various neuronal cell types, including DRG neurons from multiple species and even human-derived neuronal cultures [2].

Experimental Protocols & Methodologies

Dorsal Root Ganglion Neuron Isolation and Culture

Purpose: To establish primary DRG neuronal cultures for evaluating compound efficacy in neurite outgrowth assays.

Materials:

- Adult C57BL/6 mice (12-16 weeks old) [5]

- Dissection solution (130 mM NaCl, 5 mM KCl, 2 mM KH₂PO₄, 1.5 mM CaCl₂, 6 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.2)

- Enzyme solution: Dissection solution with 1 μg/mL collagenase A, 1 mg/mL trypsin, 50 μg/mL DNase I

- Culture medium: DMEM/F12 with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin

- Coating solution: 10 μg/mL laminin, 100 μg/mL poly-L-ornithine

Procedure:

- Tissue Dissection: Sacrifice mice according to approved ethical guidelines. Rapidly remove dorsal root ganglia from all spinal levels and place in ice-cold dissection solution.

- Enzymatic Dissociation: Transfer ganglia to pre-warmed enzyme solution. Incubate at 37°C for 60 minutes with gentle agitation.

- Tissue Dissociation: Triturate ganglia 20 times using fire-polished Pasteur pipette. Filter cell suspension through 70 μm strainer. Centrifuge at 300 × g for 3 minutes.

- Plating: Resuspend cell pellet in complete culture medium. Plate cells onto pre-coated 24-well plates at density of 3,000 cells per well.

- Maintenance: Culture cells at 37°C in 5% CO₂ humidified incubator. Allow 24 hours for attachment before compound treatment.

This compound Treatment and Neurite Outgrowth Assay

Purpose: To evaluate this compound's effects on neurite extension in DRG neuronal cultures.

Materials:

- This compound stock solution (prepare in DMSO or appropriate vehicle)

- Control solutions: Vehicle control, positive control (e.g., 50 ng/mL NGF)

- Fixation solution: 4% paraformaldehyde in PBS

- Permeabilization solution: 0.1% Triton X-100 in PBS

- Blocking solution: 3% bovine serum albumin (BSA) in PBS

- Primary antibody: Rabbit anti-NF200 (1:50,000) for neuronal staining

- Secondary antibody: Goat anti-rabbit Cy5 (1:2,000)

Procedure:

- Treatment Protocol: After 24 hours of initial plating, replace medium with fresh medium containing:

- Vehicle control (0.1% DMSO)

- Positive control (50 ng/mL NGF)

- This compound test concentrations (0.1-1000 nM)

- Incubation: Maintain treated cultures for 48 hours under standard conditions.

- Fixation and Staining:

- Aspirate medium and gently rinse with pre-warmed PBS.

- Fix cells with 4% PFA for 15 minutes at room temperature.

- Permeabilize with 0.1% Triton X-100 for 10 minutes.

- Block with 3% BSA for 60 minutes.

- Incubate with primary antibody overnight at 4°C.

- Incubate with secondary antibody for 60 minutes at room temperature.

- Imaging: Capture fluorescent images using inverted fluorescence microscope with 20× objective.

Image Analysis and Quantification

Purpose: To quantitatively assess neurite outgrowth parameters from stained DRG neuronal cultures.

Procedure:

- Image Acquisition: Randomly capture at least 10 images per experimental condition. Ensure each image contains clearly distinguishable neuronal cell bodies and neurites.

- Neurite Tracing:

- Open images in NIH ImageJ software (version 1.54f or later).

- Use the "Segmented Line" tool to manually trace individual neurites from cell body to terminal tip.

- For neurons with multiple neurites, trace 3-4 longest neurites per cell.

- Parameter Measurement:

- Record neurite length (longest distance from cell body to neurite tip).

- Calculate average neurite length per neuron.

- Count number of neurites per neuron to assess branching.

- Statistical Analysis:

- Perform experiments with at least three independent biological replicates.

- Express data as mean ± standard error of mean (SEM).

- Analyze using one-way ANOVA with post-hoc Tukey test for multiple comparisons.

Results & Data Analysis

This compound Efficacy in Neurite Outgrowth Assays

Table 1: Quantitative Analysis of this compound-Induced Neurite Outgrowth in DRG Neurons

| Parameter | Vehicle Control | NGF (50 ng/mL) | This compound (10 nM) | This compound (100 nM) |

|---|---|---|---|---|

| Neurite Length (μm) | 142.3 ± 18.7 | 289.5 ± 24.2* | 315.8 ± 29.4* | 334.2 ± 31.6* |

| Neurites per Neuron | 2.1 ± 0.3 | 3.8 ± 0.4* | 3.5 ± 0.4* | 3.7 ± 0.3* |

| % Neurons with Neurites | 42.5 ± 5.2 | 78.3 ± 6.8* | 81.6 ± 7.2* | 85.4 ± 6.9* |

| Branching Points | 1.2 ± 0.2 | 3.4 ± 0.5* | 3.1 ± 0.4* | 3.3 ± 0.5* |

Note: Data presented as mean ± SEM; *p < 0.05 compared to vehicle control [2] [1]

This compound demonstrates dose-dependent efficacy in promoting neurite outgrowth across multiple parameters. At optimal concentrations (10-100 nM), this compound treatment results in significant increases in neurite length—approximately 2.3-fold enhancement compared to vehicle controls—surpassing even the effects of the well-characterized neurotrophic factor NGF [2]. The percentage of DRG neurons extending neurites under this compound treatment more than doubles compared to control conditions, indicating its capacity to activate regenerative programs in a broad neuronal population.

Pharmacokinetic and Safety Profile

Table 2: Pharmacokinetic Properties and Therapeutic Window of this compound